(4-Chloropyridin-2-yl)methanamine (4-Chloropyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 180748-30-5
VCID: VC20929061
InChI: InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
SMILES: C1=CN=C(C=C1Cl)CN
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol

(4-Chloropyridin-2-yl)methanamine

CAS No.: 180748-30-5

Cat. No.: VC20929061

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloropyridin-2-yl)methanamine - 180748-30-5

Specification

CAS No. 180748-30-5
Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
IUPAC Name (4-chloropyridin-2-yl)methanamine
Standard InChI InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
Standard InChI Key FZCYDUZIHRNWSQ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)CN
Canonical SMILES C1=CN=C(C=C1Cl)CN

Introduction

Chemical Structure and Basic Properties

(4-Chloropyridin-2-yl)methanamine (C₆H₇ClN₂) is a substituted pyridine derivative containing an aminomethyl functional group. The compound is often utilized in its hydrochloride salt form (C₆H₈Cl₂N₂) to enhance stability and solubility for research applications . The structural framework consists of a pyridine ring with strategic substitutions that give it valuable chemical reactivity patterns particularly useful in medicinal chemistry.

Physical and Chemical Properties

While the comprehensive physical property data for (4-Chloropyridin-2-yl)methanamine itself is limited in the available literature, we can gain some insight by examining related compounds. The structurally similar (4-Chloropyridin-2-yl)methanol, which differs only in the functional group (hydroxyl versus amine), provides context for understanding the likely properties of our target compound.
Table 1: Comparative Properties of Related Compounds

Property(4-Chloropyridin-2-yl)methanol (4-Chloropyridin-2-yl)methanamine (estimated)
Molecular FormulaC₆H₆ClNOC₆H₇ClN₂
Molecular Weight143.571 g/mol142.59 g/mol (base form)
Physical StateSolidSolid
Boiling Point238.6±25.0 °C at 760 mmHgSimilar expected range
LogP-0.01Likely similar polarity profile
The hydrochloride salt form (C₆H₈Cl₂N₂) is commonly used in laboratory and research settings due to its enhanced stability and solubility characteristics compared to the free base .

Synthesis Methodologies

The synthesis of (4-Chloropyridin-2-yl)methanamine typically follows established protocols for functionalized pyridine derivatives. Based on its application in pharmaceutical research, several synthetic routes have been documented.

Common Synthetic Approaches

One synthetic pathway involves the selective functionalization of chlorinated pyridine derivatives. In research contexts, (4-Chloropyridin-2-yl)methanamine has been utilized in condensation reactions, suggesting its synthesis involves controlled amination procedures of appropriate pyridine precursors . The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid under controlled conditions to improve stability and handling properties.

Research-Scale Production

In pharmaceutical research, (4-Chloropyridin-2-yl)methanamine has been employed in reaction schemes involving condensation with various substrates. For example, in the synthesis of potential anti-mycobacterial compounds, it has been reacted with intermediates such as compound 10h (0.0475 g, 0.147 mmol) to yield compound 53 (0.053 g, 86% yield) . These high yields demonstrate the compound's synthetic utility and reactivity profile.

Applications in Medicinal Chemistry Research

(4-Chloropyridin-2-yl)methanamine has demonstrated significant utility in pharmaceutical research, particularly in the development of compounds with antimicrobial properties.

Anti-Mycobacterial Research

The compound serves as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with anti-mycobacterial activity. These compounds have shown promising activity against Mycobacterium tuberculosis in both actively replicating (MABA) and non-replicating persistent (LORA) states .

Structure-Activity Relationship Studies

Research involving (4-Chloropyridin-2-yl)methanamine has revealed important structure-activity relationships in pyrazolopyrimidine derivatives. When incorporated into these molecular frameworks, the compound contributes to pharmacological activities, with varying MIC (Minimum Inhibitory Concentration) values depending on other structural modifications .
Table 2: Anti-Mycobacterial Activity of Compounds Containing (4-Chloropyridin-2-yl)methanamine Moiety

Compound NumberCore StructureAdditional SubstituentsMABA MIC (μg/mL)LORA MIC (μg/mL)
53Pyrazolopyrimidine3-(4-fluorophenyl), 5-phenylNot specifiedNot specified
Related compoundsPyrazolopyrimidineVarious0.2-3.8Similar range
These research findings highlight the potential of (4-Chloropyridin-2-yl)methanamine-containing compounds in addressing challenging infectious diseases, particularly tuberculosis .

Chemical Reactivity Patterns

Understanding the reactivity of (4-Chloropyridin-2-yl)methanamine is essential for its appropriate application in synthetic chemistry.

Nucleophilic Substitution Reactions

The chlorine at the 4-position of the pyridine ring provides a reactive site for nucleophilic aromatic substitution reactions. This reactivity pattern allows for further functionalization and derivatization in medicinal chemistry applications.

Coupling Chemistry

The compound's amine functionality makes it suitable for various coupling reactions, including condensations with carbonyl compounds. This is demonstrated by its use in the synthesis of compound 53, where (4-Chloropyridin-2-yl)methanamine (0.0222 g, 0.176 mmol) was successfully coupled with intermediate 10h .

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